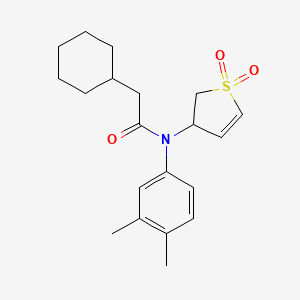

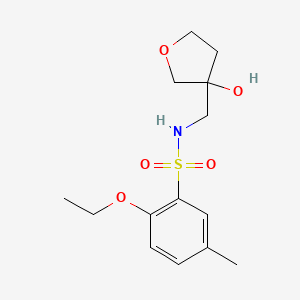

![molecular formula C17H20Cl2N2O B2739783 N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride CAS No. 2460754-30-5](/img/structure/B2739783.png)

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

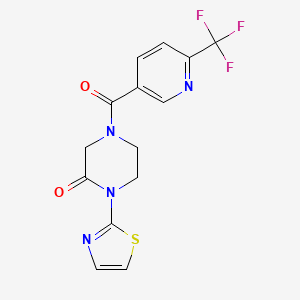

This compound is an acetamide derivative, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen . Acetamides are often used in organic synthesis and can be found in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a phenyl ring, a chlorophenyl group, and an acetamide group . These groups can be analyzed individually, but without specific data, a comprehensive molecular structure analysis isn’t possible .Chemical Reactions Analysis

Acetamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific data, we can only predict that it would have properties similar to other acetamide derivatives .Scientific Research Applications

Antiviral Applications

Indole derivatives, which include compounds like EN300-26982779, have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity of EN300-26982779 to these compounds suggests it may also possess antiviral properties that could be harnessed in the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, a component of EN300-26982779, is known to exhibit anti-inflammatory activities. This makes EN300-26982779 a candidate for the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation .

Anticancer Potential

Compounds with an indole base have been investigated for their anticancer properties. EN300-26982779 could be explored for its efficacy against various cancer cell lines, contributing to the search for novel cancer treatments .

Antimicrobial Activity

EN300-26982779 may have applications in combating microbial infections due to its structural relation to other indole derivatives that have demonstrated promising antimicrobial activity against both bacterial and fungal species .

Antiproliferative Effects

The potential antiproliferative effects of EN300-26982779 could be significant in the field of cancer research. By inhibiting the proliferation of cancer cells, it could serve as a lead compound in the development of new therapies for treating malignancies .

Pharmacological Research

EN300-26982779 could play a role in pharmacological research, serving as a scaffold for synthesizing various derivatives and analyzing their pharmacological activities. This could lead to the discovery of new drugs with diverse therapeutic applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O.ClH/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14;/h2-8,11,19H,9-10,12H2,1H3,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLLXQVOGNMAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

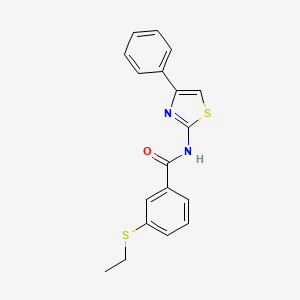

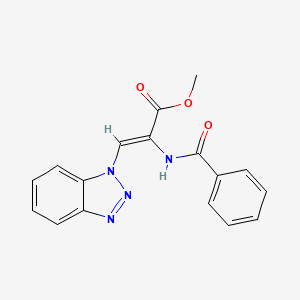

![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)

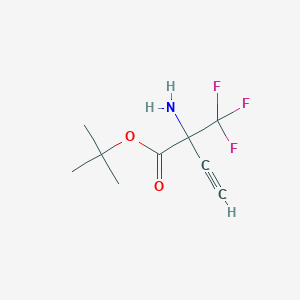

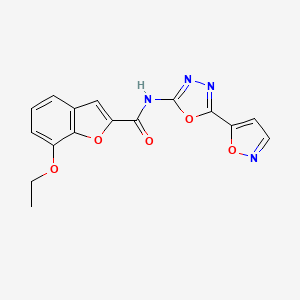

![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)

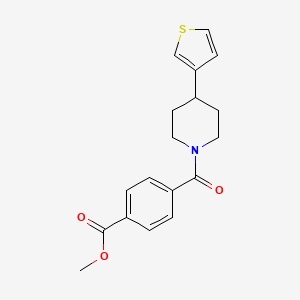

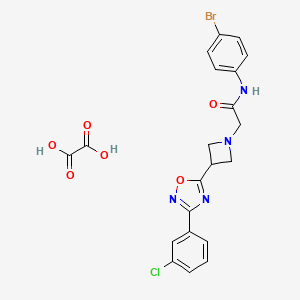

![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)

![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)